molecular formula C15H10O B1296575 Phenanthrene-4-carbaldehyde CAS No. 41498-43-5

Phenanthrene-4-carbaldehyde

Cat. No. B1296575
CAS RN: 41498-43-5
M. Wt: 206.24 g/mol
InChI Key: ZCPCNJUBMFWRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenanthrene-4-carbaldehyde is a compound with the molecular formula C15H10O . It is a member of the polyaromatic hydrocarbon family, which consists of three fused benzene rings . These compounds are of great importance in the field of medicine .


Synthesis Analysis

Phenanthrenes, including Phenanthrene-4-carbaldehyde, are mainly synthesized through Bardhan-Sengupta synthesis, Haworth synthesis, and Pschorr synthesis .


Molecular Structure Analysis

The molecular structure of Phenanthrene-4-carbaldehyde consists of a phenanthrene core with a carbaldehyde functional group attached . The phenanthrene core is a polycyclic aromatic hydrocarbon composed of three fused benzene rings .

Scientific Research Applications

Synthesis of Substituted Phenanthrenes

Phenanthrene-4-carbaldehyde serves as a precursor in the synthesis of substituted phenanthrenes through various catalyzed reactions. For instance, iron(III)-catalyzed intramolecular coupling of 2'-alkynyl-biphenyl-2-carbaldehydes leads to functionalized phenanthrenes, highlighting a method with high chemo- and regioselectivity under mild conditions (Bera et al., 2012). Similarly, the synthesis of substituted phenanthrenes via intramolecular condensation using a weak carbonate base has been described, offering a route that leverages microwave flash heating for efficient synthesis (Monsieurs et al., 2006).

Copper-Catalyzed Cross-Coupling Reactions

Research has explored the synthesis of phenanthrenes through copper-catalyzed cross-coupling of N-tosylhydrazones with terminal alkynes, providing a novel protocol that uses readily available materials and a cheap copper catalyst. This method supports a wide range of functional group compatibility, offering a versatile approach to phenanthrene derivatives (Hossain et al., 2014).

Atmospheric Oxidation Studies

Phenanthrene-4-carbaldehyde also plays a role in atmospheric chemistry studies, such as those investigating the oxidative degradation of phenanthrene by OH radicals in the presence of O2 and NOx. These studies help understand the atmospheric fate of polycyclic aromatic hydrocarbons (PAHs) and their potential health risks (Zhao et al., 2016).

Biodegradation and Environmental Remediation

Research on the biodegradation of phenanthrene by endophytic fungi, such as Phomopsis liquidambari, in vitro and in vivo, provides insights into the potential for using these organisms in the bioremediation of PAH-contaminated environments. This approach not only illustrates the metabolic pathways involved in phenanthrene degradation but also highlights the synergistic effect of combining endophytic fungi with plants to enhance phytoremediation efforts (Fu et al., 2018).

Safety And Hazards

Phenanthrene-4-carbaldehyde should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest. If swallowed, seek immediate medical assistance .

Future Directions

Phenanthrenes, including Phenanthrene-4-carbaldehyde, have become of great interest to many research groups worldwide . Discovering new phenanthrene derivatives and evaluating their prospective biological activities are areas of ongoing research . According to the accumulated data, denbinobin, a phenanthrene derivative, has great potential as a lead compound for the development of a new anticancer agent .

properties

IUPAC Name

phenanthrene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-10-13-6-3-5-12-9-8-11-4-1-2-7-14(11)15(12)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPCNJUBMFWRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305885
Record name phenanthrene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenanthrene-4-carbaldehyde

CAS RN

41498-43-5
Record name 4-Phenanthrenecarboxaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenanthrene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Phenanthrenemethanol (Aldrich, 29 g, 0.14 mol) was treated with pyridinium chlorochromate (PCC) (Aldrich, 45 g, 0.21 mol) in CH2Cl2 (2000 mL). After 6 h at RT, the reaction mixture was filtered through a plug of SiO2 to give after removal of solvent and drying and crystallization from CH3OH, 20.5 g (71%) of phenanthrene-4-carboxaldehyde mp 82.5°-84.5° (C, H).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenanthrene-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Phenanthrene-4-carbaldehyde
Reactant of Route 3
Phenanthrene-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Phenanthrene-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Phenanthrene-4-carbaldehyde
Reactant of Route 6
Phenanthrene-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.